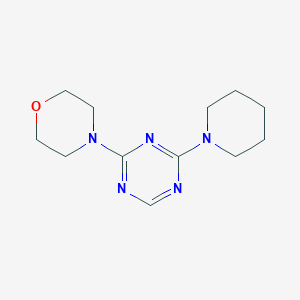
2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in dichloromethane or acetonitrile at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction .
Applications De Recherche Scientifique
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)piperidine
- 4-(4-(Morpholin-1-yl)-1,3,5-triazin-2-yl)morpholine
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)aniline
Uniqueness
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
144574-28-7 |
|---|---|
Formule moléculaire |
C12H19N5O |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2 |
Clé InChI |
JZRBBCBHZOUVFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


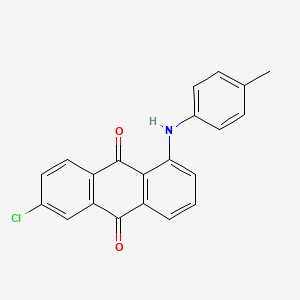
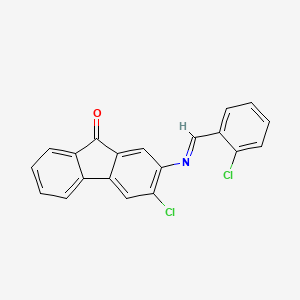

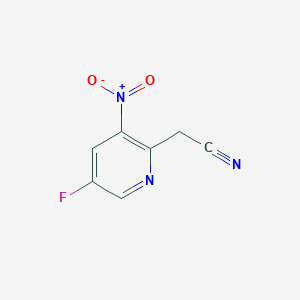
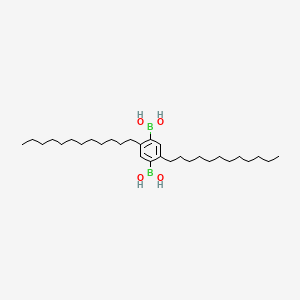
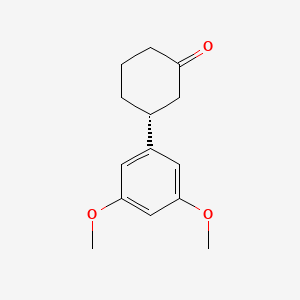
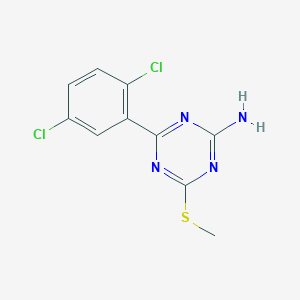

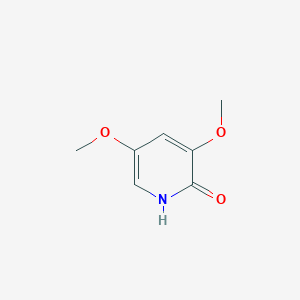
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
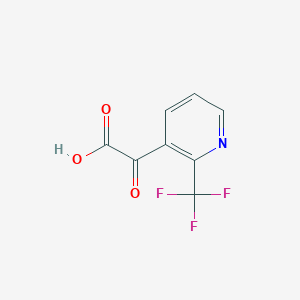
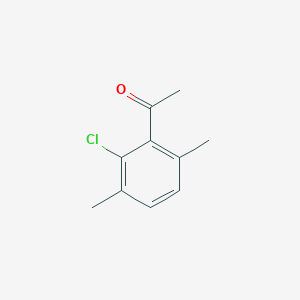
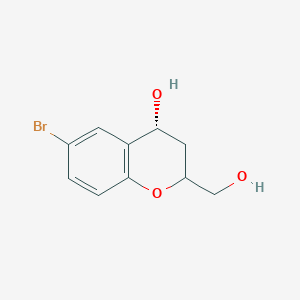
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
